molecular formula C6H11ClF3N B8123252 Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl

Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl

Cat. No.: B8123252
M. Wt: 189.60 g/mol
InChI Key: KOZPUODVMUHNEA-FHAQVOQBSA-N
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Description

Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl is a chemical compound with the molecular formula C6H10F3NHCl It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group and a methyl group on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-Methyl-4-(Trifluoromethyl)Pyrrolidine HCl is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3R,4R)-3-methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-4-2-10-3-5(4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPUODVMUHNEA-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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